molecular formula C10H18O B1671775 Eucalyptol CAS No. 470-82-6

Eucalyptol

Cat. No. B1671775
CAS RN: 470-82-6
M. Wt: 154.25 g/mol
InChI Key: WEEGYLXZBRQIMU-UHFFFAOYSA-N
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Patent
US04521608

Procedure details

Crystalline anhydrous hydroquinone (19.5 g) was added to a 1 cm diameter jacketed glass chromatography column filled with heptane. The heptane was then drained to the level of the top of the packed hydroquinone, cold acetone poured into the jacket to chill the column contents below -10° C., and Unitene-D (20 g) added. The column contents were then eluted with heptane (about 250 ml) with continued chilling over 2 hours. This removed most of the undesirable components of the feed. The jacket was then drained of coolant and the column warmed to room temperature. Continued elution with heptane provided a solution of 1.8-cineole (1.8 g) of 92.8% purity (solvent-free basis). This represents a 50% yield of 1,8-cineole present in the feedstock mixture.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)O.[CH3:9][CH2:10][CH2:11]CCCC.[CH3:16]C(C)=O>>[CH3:9][C:10]1([CH3:11])[O:6][C:5]2([CH3:16])[CH2:7][CH2:8][CH:1]1[CH2:3][CH2:4]2

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into the jacket
TEMPERATURE
Type
TEMPERATURE
Details
to chill the column contents below -10° C., and Unitene-D (20 g)
ADDITION
Type
ADDITION
Details
added
WASH
Type
WASH
Details
The column contents were then eluted with heptane (about 250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
with continued chilling over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
This removed most of the undesirable components of the feed
WASH
Type
WASH
Details
Continued elution with heptane

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC(O1)(CC2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.